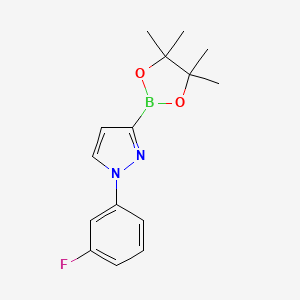![molecular formula C13H14N2O3S B1405435 Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1447956-28-6](/img/structure/B1405435.png)
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate
Vue d'ensemble
Description
“Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that has been studied for its potential biological activities . It is a light brown solid with a yield of 73% .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product is reported to be 73% . The synthesis process involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis
The molecular structure of this compound exhibits good coplanar nature, forming a dihedral angle with the benzene ring . The IR (KBr) νmax is reported to be 3359.82, 2938.52, 2825, 1601.50 cm −1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Gewald reaction and S N Ar reactions . The Gewald reaction is used to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring .Physical And Chemical Properties Analysis
This compound is a light brown solid with a melting point of 120–121°C . The 1 H NMR (DMSO- d6, 400 MHz) δ is reported to be 11.10 (1H, s, HN–N=CH–), 8.34 (1H, s, HN–N=CH–) 7.68–7.69 (1H, d, J = 8.6 Hz, ArH), among others . The MS (ESI) m/z (%) is 382 (M +, 100); 383 (M + H, 30) .Applications De Recherche Scientifique
Microtubule Targeting Agents
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate has been evaluated for its potential as a microtubule targeting agent. Certain derivatives of this compound showed significant antiproliferative effects and were found to overcome drug resistance mechanisms in cancer treatment, exhibiting potent activity against certain cancer cell lines, such as MDA-MB-435, in murine xenograft models (Islam et al., 2022).
Synthesis of Novel Heterocycles
This compound has been used in the synthesis of various novel heterocyclic systems. For instance, it has been instrumental in the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, demonstrating its versatility in synthetic chemistry and the development of new compounds with potential biological activities (Bakhite et al., 2005).
Antimicrobial Applications
Research has also explored the antimicrobial applications of derivatives of this compound. Some synthesized compounds demonstrated antimicrobial activity, indicating potential use in the development of new antimicrobial agents (Hemdan et al., 2015).
Apoptosis-Inducing Agents for Breast Cancer
Derivatives of this compound have been synthesized and evaluated for their potential as apoptosis-inducing agents in breast cancer treatment. Some compounds exhibited notable antiproliferative potential and induced apoptosis in cancer cell lines, highlighting their potential in anticancer therapeutics (Gad et al., 2020).
Synthesis of Fused Thiazolo Derivatives
This compound has been used in the synthesis of fused thiazolo derivatives, further indicating its utility in the creation of diverse heterocyclic compounds. These synthesized compounds could have various applications in medicinal chemistry (Ahmed, 2003).
Microwave Assisted Synthesis and Antibacterial Activity
The compound has been used in the development of microwave-assisted synthesis methods for creating derivatives with antibacterial activity. This approach demonstrates its utility in streamlining synthetic processes for potential pharmaceutical applications (Prasad & Kishore, 2007).
Anti-Inflammatory Activity
This compound has also been investigated for its potential anti-inflammatory activity. Derivatives of this compound were synthesized and their anti-inflammatory activity was predicted, indicating potential therapeutic applications (Chiriapkin et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer . Thienopyrimidine derivatives, such as the compound , are structural analogs of purines and are frequently used in drug development .
Mode of Action
The compound interacts with its targets, the PKs, and inhibits their action . This inhibition disrupts cellular communication, which is essential for the proliferation and differentiation of cancer cells . The compound’s mode of action is primarily through the inhibition of these enzymes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the action of PKs, which play key roles in several signal transduction pathways . These pathways can lead to metastasis and drug resistance in cancer . By inhibiting PKs, the compound disrupts these pathways, thereby potentially preventing the progression of cancer .
Pharmacokinetics
The compound’s effectiveness in inhibiting pks and disrupting cancer cell proliferation suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits potent antiproliferative effects . It has been found to be more potent than the lead compound in cell proliferation and microtubule depolymerization assays . Additionally, it has been shown to circumvent P-glycoprotein (Pgp) and β III-tubulin mediated drug resistance, mechanisms that diminish the clinical efficacy of paclitaxel (PTX) .
Orientations Futures
Thienopyrimidine derivatives, such as this compound, are frequently used in drug development due to their structural and isoelectronic characteristics similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on exploring the potential biological activities of this compound and its derivatives.
Propriétés
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNXPGDFJKAMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



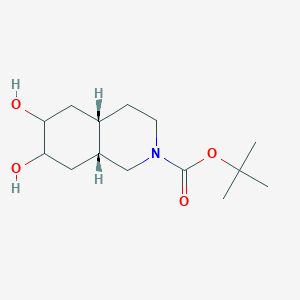


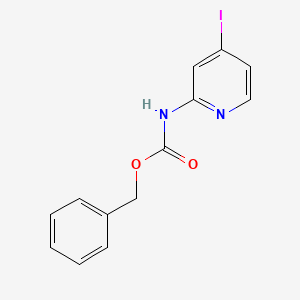


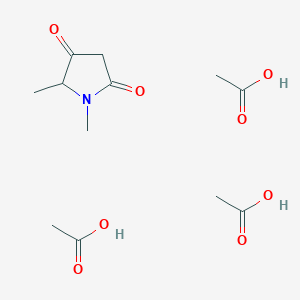

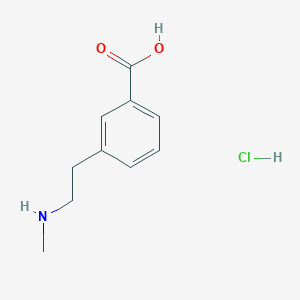
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)

![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
